Home > Products > Screening Compounds P89181 > Leukocyte Proteinase-3(169-177)
Leukocyte Proteinase-3(169-177) -

Leukocyte Proteinase-3(169-177)

Catalog Number: EVT-243522
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leukocyte Proteinase-3 (Wegener's autoantigen)
Overview

Leukocyte Proteinase-3 (169-177) is a peptide derived from Proteinase 3, a serine protease primarily found in neutrophil granules. This peptide has garnered attention due to its role in autoimmune diseases, particularly its association with anti-neutrophil cytoplasmic antibodies (ANCA) in conditions such as granulomatosis with polyangiitis. The specific sequence of the peptide, VLQELNVTV, is recognized by T-cells and can be implicated in immune responses, making it a significant subject of study in immunology and therapeutic development.

Source

Leukocyte Proteinase-3 is sourced from neutrophils, where it plays a crucial role in the immune response by degrading extracellular matrix components and activating pro-inflammatory cytokines. It is particularly relevant in the context of autoimmune diseases where its expression can lead to pathogenic antibody production against it.

Classification

Leukocyte Proteinase-3 falls under the classification of serine proteases, which are enzymes that cleave peptide bonds in proteins. It is categorized within the broader family of proteolytic enzymes that are essential for various physiological processes including inflammation and immune regulation.

Synthesis Analysis

Methods

The synthesis of Leukocyte Proteinase-3 (169-177) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for precise control over the sequence and modifications of the peptide during synthesis.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a solid support.
    • Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to remove protective groups.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
  2. Chemical Modifications:
    • To enhance stability and bioactivity, modifications such as acetylation at the N-terminus or amidation at the C-terminus may be employed. These modifications can improve serum stability and bioavailability .

Technical Details

The synthesis requires careful monitoring of reaction conditions, including temperature, pH, and reaction time to ensure high yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the identity and integrity of the synthesized peptide.

Molecular Structure Analysis

Structure

Leukocyte Proteinase-3 (169-177) consists of nine amino acids with the sequence VLQELNVTV. The molecular structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its three-dimensional conformation.

Data

  • Molecular Weight: Approximately 1,000 Da.
  • Amino Acid Composition: Contains valine, leucine, glutamic acid, asparagine, threonine, and other residues critical for its function.
Chemical Reactions Analysis

Reactions

Leukocyte Proteinase-3 (169-177) participates in various biochemical reactions primarily related to immune modulation:

  1. Binding Reactions: The peptide binds specifically to human leukocyte antigen A2.1 molecules on T-cells, leading to T-cell activation.
  2. Enzymatic Reactions: As part of Proteinase 3, it may catalyze reactions involving substrate degradation during inflammatory responses.

Technical Details

The interactions between this peptide and immune cells can be studied using techniques such as enzyme-linked immunosorbent assay (ELISA) and flow cytometry to quantify binding affinity and cellular responses.

Mechanism of Action

Process

The mechanism of action for Leukocyte Proteinase-3 (169-177) involves its recognition by T-cells that express human leukocyte antigen A2.1. Upon binding:

  1. T-cell Activation: The peptide stimulates T-cell proliferation and cytokine release.
  2. Autoimmune Response: In susceptible individuals, this activation can lead to an autoimmune response against neutrophils, contributing to conditions like vasculitis.

Data

Studies indicate that T-cells sensitized with this peptide exhibit specific cytotoxicity towards cells presenting the corresponding antigen . This mechanism is crucial for understanding disease pathogenesis in autoimmune disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The stability can be enhanced through chemical modifications like acetylation or glycosylation.
  • Reactivity: Reacts with antibodies present in autoimmune conditions, leading to immune complex formation.

Relevant data show that modifications can significantly impact the peptide's half-life in serum and its immunogenicity .

Applications

Leukocyte Proteinase-3 (169-177) has significant applications in scientific research:

  1. Vaccine Development: Its ability to elicit T-cell responses makes it a candidate for therapeutic vaccines targeting autoimmune diseases.
  2. Biomarker Identification: The peptide serves as a potential biomarker for monitoring disease activity in conditions like granulomatosis with polyangiitis.
  3. Therapeutic Targeting: Understanding its role in autoimmunity provides insights into developing targeted therapies for related disorders .
Immunological Significance of PR1 in Autoimmune and Inflammatory Diseases

Role of PR1 as a Pathogenic Epitope in ANCA-Associated Vasculitis

The PR1 peptide (VLQELNVTV), derived from amino acids 169–177 of proteinase 3 (PR3), is a critical autoantigen in ANCA-associated vasculitides (AAV), particularly granulomatosis with polyangiitis (GPA). PR3 is a neutrophil-derived serine protease stored in azurophilic granules and expressed on the neutrophil membrane (mPR3) upon activation [1] [3]. In GPA, anti-PR3 autoantibodies (PR3-ANCAs) bind mPR3, facilitating neutrophil activation and endothelial damage. This interaction triggers neutrophil degranulation, reactive oxygen species production, and neutrophil extracellular trap (NET) formation, amplifying vascular inflammation [1] [9].

The pathogenicity of PR3-ANCAs is modulated by CD177, a glycophosphatidylinositol (GPI)-anchored receptor that complexes with PR3 on neutrophil subsets. CD177pos neutrophils exhibit 10–100-fold higher mPR3 expression than CD177neg subsets, creating distinct mPR3high and mPR3low populations [7]. Surface plasmon resonance studies confirm high-affinity PR3:CD177 binding (Kd = 4.1 nM), which paradoxically reduces PR3 proteolytic activity by 30–50% but stabilizes the autoantigen for ANCA recognition [7]. This subset imbalance correlates with clinical outcomes: GPA patients show increased CD177pos/mPR3high neutrophils, enhancing susceptibility to PR3-ANCA-mediated activation and relapse [1] [7].

Table 1: Neutrophil Subsets and PR3 Presentation

SubsetmPR3 ExpressionCD177 StatusProteolytic ActivityClinical Relevance in AAV
CD177pos/mPR3highHighPositiveReduced (30–50%)Increased ANCA activation; relapse risk
CD177neg/mPR3lowLowNegativeHigher specific activityLimited ANCA response

PR1-Specific CD8+ T-Cell Responses in Autoimmune Dysregulation

PR1-specific CD8+ T cells drive cytotoxic responses in AAV and hematologic malignancies. These T cells recognize PR1-HLA-A*02:01 complexes, inducing apoptosis in cells presenting the epitope. In GPA, PR1-reactive CD8+ T cells infiltrate granulomatous lesions and contribute to tissue damage through:

  • Perforin/Granzyme Release: Direct cytolysis of endothelial cells displaying PR1 [5] [8].
  • IFN-γ Secretion: Amplification of macrophage activation and granuloma formation [9].
  • B-Cell Help: Promotion of PR3-ANCA production via IL-21 secretion [10].

Notably, PR1-specific T-cell frequency correlates with disease activity. Patients in remission exhibit functional exhaustion (PD-1hi/TIM-3hi), while active disease features proliferative effector-memory phenotypes [5] [8]. In acute myeloid leukemia (AML), PR1 serves as a tumor-associated antigen due to PR3 overexpression in blasts. PR1-specific T cells demonstrate potent anti-leukemic activity, confirming their dual role in immunity and autoimmunity [8].

Table 2: Functional Phenotypes of PR1-Specific CD8+ T Cells

Disease StatePhenotypeCytokine ProfileFunction
Active AAV/AMLEffector-memory (CCR7–)High IFN-γ/TNF-αCytolysis; ANCA promotion
RemissionExhausted (PD-1hi)Low cytokine outputAnergy; reduced pathogenicity

PR1 Epitope Mapping and Its Association with HLA-A*02:01 Restriction

PR1’s immunodominance is governed by its high-affinity binding to HLA-A*02:01, the most prevalent MHC-I allele in Caucasians (∼50% carriers). Structural analyses reveal:

  • Anchor Residues: Val¹⁶⁹ (P1) and Val¹⁷⁷ (P9) anchor the peptide within HLA-A*02:01’s binding groove [1] [8].
  • TCR Contact Sites: Gln¹⁷² and Asn¹⁷⁴ form direct contacts with T-cell receptors, dictating clonal specificity [8].

Genome-wide association studies (GWAS) link PR3-AAV susceptibility to HLA-DPB1 (OR = 3.1) and polymorphisms near the PRTN3 gene encoding PR3. HLA-DPB1 variants alter PR3 peptide presentation to CD4+ T cells, facilitating PR3-ANCA B-cell help [5] [9]. Additionally, SERPINA1 mutations (encoding α1-antitrypsin, PR3’s inhibitor) increase PR3 bioavailability, enhancing PR1 epitope generation [9]. This genetic triad—HLA-A02:01, HLA-DPB1, and SERPINA1—explains PR1’s central role in northern populations where these alleles are prevalent [5].

Table 3: Genetic Associations in PR3-AAV

GeneVariantFunction in PR1 ImmunityOdds Ratio (AAV)
HLA-A02:01PR1 peptide presentation to CD8+ T cells2.8*
HLA-DPB104:01PR3 peptide presentation to CD4+ T cells3.1
SERPINA1Z allele (Glu342Lys)Reduced PR3 inhibition; increased antigen load2.5

Estimated from HLA-A02:01 frequency in PR3-AAV cohorts [5] [9].

Cross-Reactivity Between PR1 and Microbial Antigens in Immune Activation

Molecular mimicry links PR1 immunity to microbial pathogens. PR1 exhibits homology with viral/bacterial sequences, priming cross-reactive T cells that attack self-tissues post-infection. Key evidence includes:

  • Staphylococcal Homology: PR1 shares 60% sequence similarity with Staphylococcus aureus serine proteases. Anti-PR3 ANCAs in GPA patients cross-react with staphylococcal antigens, suggesting infection-triggered autoimmunity [1] [3].
  • Coronavirus Cross-Reactivity: PR1-specific TCRs recognize conserved RNA-dependent RNA polymerase (RdRp) epitopes in human coronaviruses (e.g., HCoV-229E). Pre-existing coronavirus immunity may expand PR1-reactive clones during infections [6] [10].
  • NET-Mediated Epitope Spreading: Microbial infections enhance NETosis, exposing PR3 to antigen-presenting cells. S. aureus directly induces PR3-containing NETs, breaking tolerance to PR1 [1] [7].

Cross-reactive immunity is epitope-specific. TCRs targeting PR1’s central residues (Leu¹⁷⁰-Gln¹⁷²) exhibit broader cross-reactivity than those recognizing flanking regions, explaining heterogeneous autoimmune responses after infections [6] [10].

Table 4: Microbial Antigens with PR1 Homology

PathogenProteinHomologous SequenceIdentity
Staphylococcus aureusSerine protease SspAVLQEMNVTV6/9 residues
Human coronavirus 229ERNA-dependent RNA polymeraseILQENVKTV5/9 residues
Candida albicansSecreted aspartyl protease 2VLQELNAVV6/9 residues

Properties

Product Name

Leukocyte Proteinase-3(169-177)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.